Valrubicin

描述

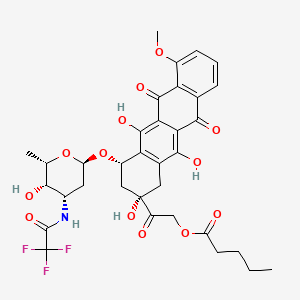

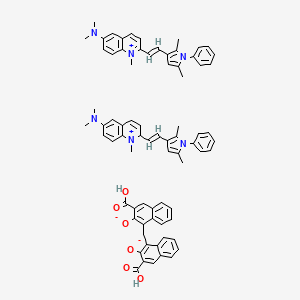

缬氨霉素,化学名称为N-三氟乙酰阿霉素-14-戊酸酯,是一种化疗药物,通常以商品名Valstar销售。它是阿霉素的半合成类似物,阿霉素是一种蒽环类药物。 缬氨霉素主要用于治疗膀胱癌,特别是用于治疗卡介苗 (BCG) 难治性尿路膀胱原位癌 .

作用机制

缬氨霉素通过多种机制发挥作用:

DNA嵌入: 缬氨霉素很容易穿透细胞并嵌入 DNA,破坏 DNA 结构并抑制核苷掺入核酸。

染色体损伤: 它会造成广泛的染色体损伤,导致细胞周期在 G2 期停滞。

抑制核酸代谢: 缬氨霉素会影响与核酸代谢相关的各种生物功能,最终导致细胞死亡

生化分析

Biochemical Properties

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism . It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2 .

Cellular Effects

This compound has been shown to inhibit the proliferation of gastric cancer cell lines . Changes in the expression of pro- and anti-apoptotic proteins have been observed in this compound-treated gastric cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with nucleic acids. After penetrating into cells, this compound intercalates into DNA, inhibiting the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage, and arresting the cell cycle in G2 .

准备方法

合成路线和反应条件: 缬氨霉素通过一系列化学反应从阿霉素开始合成。合成过程包括阿霉素在第 14 位的三氟乙酰化,然后用戊酸酯化。 反应条件通常涉及使用有机溶剂和催化剂以促进化学转化 .

工业生产方法: 缬氨霉素的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 生产在配备先进技术的专业设施中进行,以处理复杂的化学反应并确保安全 .

化学反应分析

反应类型: 缬氨霉素会经历各种化学反应,包括:

氧化: 缬氨霉素可以被氧化形成不同的氧化产物。

还原: 它也可以发生还原反应,导致形成还原衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧化的化合物 .

科学研究应用

缬氨霉素具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究蒽环类及其衍生物的化学行为。

生物学: 缬氨霉素用于研究以了解它与生物大分子(如 DNA 和蛋白质)的相互作用。

医学: 它被广泛研究用于其抗癌特性和在各种癌症类型中的作用机制。

相似化合物的比较

缬氨霉素与其他蒽环类药物(如阿霉素和柔红霉素)进行比较:

阿霉素: 缬氨霉素和阿霉素均用于癌症治疗,但缬氨霉素专门设计用于膀胱癌的膀胱内给药。

独特性: 缬氨霉素独特的化学结构,包括三氟乙酰基和戊酸酯修饰,使其具有独特的药代动力学特性和膀胱癌的特定治疗应用 .

类似化合物:

- 阿霉素

- 柔红霉素

- 表柔比星

- 伊达比星

属性

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKGBMQLCSHFP-KQRAQHLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36F3NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046497 | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/ | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II., Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ..., Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II. | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange or orange-red powder | |

CAS No. |

56124-62-0 | |

| Record name | Valrubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56124-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrubicin [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALRUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116-117 °C, 135-136 °C | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of valrubicin?

A1: this compound, a semi-synthetic anthracycline, primarily functions by inhibiting cell division. It accomplishes this by intercalating between nucleotide base pairs within DNA and RNA sequences, disrupting the replication process crucial for rapidly growing cancer cells [, , ].

Q2: How does this compound's valerate moiety contribute to its activity?

A2: The valerate moiety in this compound structurally resembles diacylglycerol, a known activator of protein kinase C alpha (PKCα) []. This resemblance allows this compound to activate PKCα in keratinocytes, contributing to its beneficial effects in treating hyper-proliferative skin diseases like psoriasis and non-melanoma skin cancer (NMSC) [].

Q3: How does this compound's mechanism differ from doxorubicin despite structural similarities?

A3: While both this compound and doxorubicin are anthracyclines, their effects on PKCα differ. This compound activates PKCα, potentially through its valerate moiety [], leading to downstream effects like keratinocyte growth arrest and differentiation. In contrast, doxorubicin doesn't exhibit this PKCα activation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H37F3NO11 and a molecular weight of 687.64 g/mol [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic methods are employed to characterize this compound, including:

- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon atoms in the molecule, aiding in structural elucidation and confirmation [].

- Infrared Spectroscopy (IR): Reveals information about the functional groups present in this compound based on their characteristic vibrations [].

Q6: What is the impact of dimethyl sulfoxide (DMSO) on this compound's efficacy?

A6: Incorporating DMSO into an intravesical dosage form containing this compound has been explored for its potential to enhance the drug's effectiveness in treating bladder cancer []. DMSO, a known penetration enhancer, might facilitate this compound's absorption and penetration into bladder tissues.

Q7: What are the challenges associated with the chemical synthesis of this compound?

A7: Traditional chemical synthesis of this compound faces limitations in achieving high regioselectivity during the esterification of N-trifluoroacetyl doxorubicin with valeric acid [, ].

Q8: How can chemoenzymatic synthesis offer a solution for this compound production?

A8: Chemoenzymatic approaches utilize lipases to catalyze the regioselective esterification step in this compound synthesis. This method improves regioselectivity, leading to higher yields and purity of the final product [, ].

Q9: What advantages do Pluronic conjugated lipases offer in the chemoenzymatic synthesis of this compound?

A9: Pluronic conjugated lipases, with their temperature-responsive properties, enhance the chemoenzymatic synthesis of this compound. These conjugates exhibit high activity and stability in organic media, contributing to an efficient synthesis with high yield and purity under mild conditions [].

Q10: How is computational chemistry being used to discover new potential inhibitors of COVID-19, including this compound?

A10: Density Functional Theory (DFT) calculations play a crucial role in screening potential inhibitors for COVID-19, including this compound [, ]. By analyzing DFT-based descriptors like HOMO-LUMO gap, molecular hardness, and dipole moment, researchers can predict the reactivity and binding affinity of drug candidates towards target proteins involved in the virus's lifecycle.

Q11: How does the introduction of an anthraquinone moiety impact the activity of imidazolium salts?

A11: Studies exploring novel therapies for NMIBC investigated the impact of incorporating an anthraquinone moiety into imidazolium salts []. This structural modification aimed to enhance potency by mimicking the quinone structure found in established chemotherapeutics like doxorubicin, this compound, and mitomycin. Results showed that the anthraquinone-substituted imidazolium salts exhibited promising in vitro cytotoxicity against bladder cancer cell lines [], suggesting the anthraquinone moiety contributes significantly to their anti-cancer activity.

Q12: What is the stability profile of this compound in rHDL nanoparticle formulations?

A12: this compound, when encapsulated in reconstituted high-density lipoprotein (rHDL) nanoparticles, demonstrates promising stability for systemic administration []. Studies show that the rHDL/valrubicin formulation remains stable for at least 6 months when stored at 4°C or -20°C, with minimal drug leakage from the nanoparticles [].

Q13: Why is the systemic administration of this compound limited despite its antitumor properties?

A13: Despite its efficacy against bladder cancer, this compound's systemic use is restricted due to its poor water solubility []. This limitation hinders its ability to be effectively delivered throughout the body via conventional intravenous routes.

Q14: How can rHDL nanoparticles enhance this compound's therapeutic potential?

A14: rHDL nanoparticles offer a promising solution for overcoming this compound's solubility limitations [, ]. Encapsulating this compound within these nanoparticles increases its solubility and facilitates systemic delivery. This approach has shown enhanced efficacy against prostate and ovarian cancer cell lines compared to free this compound, while also demonstrating reduced toxicity toward non-malignant cells [].

Q15: What is the efficacy of this compound against bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder?

A15: Clinical trials have demonstrated that intravesical this compound is a viable treatment option for BCG-refractory CIS of the bladder, particularly for patients where immediate cystectomy is not feasible [, ]. A pivotal Phase 3 study reported a 21% complete response rate in patients treated with this compound, offering a chance to delay or avoid cystectomy [].

Q16: Has this compound shown efficacy in treating other types of cancer?

A16: Beyond bladder cancer, preclinical studies have explored this compound's potential against other malignancies. For instance, research suggests it may be effective against skin tumors [], prostate cancer [, , ], and ovarian cancer [, ], warranting further investigation in clinical settings.

Q17: What are the challenges associated with treating NMIBC refractory to BCG?

A17: A significant challenge in managing NMIBC is the lack of consistently effective treatment options for patients who fail to respond to BCG therapy []. Currently, no single intravesical regimen has been identified that reliably prevents recurrence or progression in all cases, necessitating further research and development of novel therapies.

Q18: What are the common side effects associated with intravesical this compound therapy?

A18: The most frequently observed side effects of intravesical this compound are local bladder symptoms, generally reversible and manageable []. These may include hematuria, pollakiuria, urinary urgency, bladder spasms, and dysuria [].

Q19: How can targeted drug delivery systems improve the therapeutic index of this compound?

A19: Targeted drug delivery systems, such as those utilizing rHDL nanoparticles, hold promise for improving this compound's therapeutic index [, ]. These systems aim to deliver the drug specifically to cancer cells, minimizing off-target effects and enhancing efficacy while reducing systemic toxicity.

Q20: What is the current status of prognostic markers for predicting BCG response in NMIBC?

A20: Despite progress in understanding NMIBC, a reliable prognostic marker for accurately predicting BCG response or progression risk remains elusive []. Identifying such a marker is crucial for guiding treatment decisions, such as determining the optimal timing for cystectomy, and improving patient outcomes.

Q21: What analytical techniques are used to assess the effectiveness of this compound treatment?

A21: Evaluating this compound treatment effectiveness involves several analytical techniques:

- Urine Cytology: Microscopic examination of urine samples for the presence of cancerous cells [].

- Cystoscopy: A procedure using a thin, lighted tube (cystoscope) inserted through the urethra to visually examine the bladder lining for any abnormalities [].

- Biopsy: Collection of tissue samples during cystoscopy for microscopic examination to confirm the presence or absence of cancer cells [].

Q22: How do nanocrystalline titanium dioxide (TiO2) nanoparticles compare to chemical decontamination agents in removing anthracycline cytostatics, including this compound, from aquatic environments?

A22: Research has investigated the use of TiO2 nanoparticles as a potential method for removing anthracyclines, including this compound, from water sources []. Compared to chemical decontamination agents like NaClO, which can produce harmful transformation products, TiO2 nanoparticles demonstrate a more environmentally friendly approach by effectively adsorbing these drugs without generating such hazardous byproducts [].

Q23: What resources are available for researchers exploring drug repurposing for anti-HIV therapy?

A23: Machine learning-based web servers, such as the Anti-HIV-Predictor, have been developed as valuable tools for accelerating the discovery of new anti-HIV agents through drug repurposing []. These servers employ sophisticated algorithms to screen vast libraries of existing drugs for potential anti-HIV activity, significantly reducing the time and resources required for traditional drug development.

Q24: How has the development of this compound contributed to the advancement of chemoenzymatic synthesis in pharmaceutical research?

A24: The challenges associated with traditional chemical synthesis of this compound prompted the exploration of chemoenzymatic approaches using lipases [, ]. This led to the development of efficient and regioselective methods for this compound production, highlighting the potential of chemoenzymatic strategies for synthesizing complex pharmaceuticals with improved yields and purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

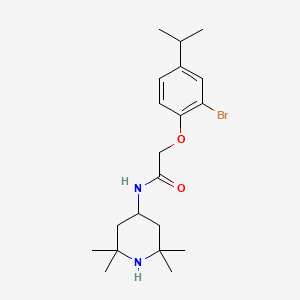

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)